
N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-3-(phenylsulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-3-(phenylsulfonyl)propanamide” is a complex organic compound. It contains a propanamide group (a derivative of propanoic acid where the hydroxyl group has been replaced by an amine group), a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement), and a pyrazole group (a heterocyclic compound consisting of a five-membered aromatic ring with two nitrogen atoms). The compound also contains a sulfonyl group attached to the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The propanamide group would introduce polarity to the molecule, and the aromatic rings (phenyl and pyrazole) would contribute to the compound’s rigidity .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The phenyl group could undergo electrophilic aromatic substitution, and the pyrazole ring could participate in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the solvent used .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
This compound's derivatives have been synthesized and evaluated for their biological activities, notably as inhibitors. For example, a series of sulfonamide-containing 1,5-diarylpyrazole derivatives were prepared and evaluated for their ability to block cyclooxygenase-2 (COX-2) in vitro and in vivo, leading to the identification of celecoxib, a potent and selective inhibitor of COX-2, which is significant for treating conditions like arthritis and osteoarthritis (Penning et al., 1997).
Antimicrobial Applications
Novel pyrazolo[1,5-a]pyrimidine derivatives containing the phenylsulfonyl moiety have shown antimicrobial activities exceeding the activity of reference drugs, highlighting their potential in combating bacterial and fungal infections. This underscores the compound's role in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Anti-Inflammatory and Analgesic Activities
The compound's derivatives have been explored for their anti-inflammatory and analgesic properties. For instance, novel celecoxib derivatives were synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, demonstrating the versatility of this compound in pharmaceutical development (Küçükgüzel et al., 2013).
Antiviral Applications
Another area of application is in antiviral research, where derivatives of this compound have been shown to target specific viral DNA maturation processes, indicating potential for developing selective viral inhibitors. For example, a novel selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication demonstrated excellent specificity and tolerability, suggesting its utility in CMV treatment (Buerger et al., 2001).
Cancer Research
In cancer research, derivatives have been synthesized to target specific cancer cell mechanisms. Compounds derived from the main structure have shown cytotoxic activities, indicating their potential as lead compounds in developing novel anticancer agents. This is exemplified by compounds exhibiting high tumor selectivity and potency, emphasizing the compound's role in creating new therapeutic options for cancer treatment (Gul et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c24-13-12-23-19(15-18(22-23)16-7-3-1-4-8-16)21-20(25)11-14-28(26,27)17-9-5-2-6-10-17/h1-10,15,24H,11-14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBLUOPFYMISCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


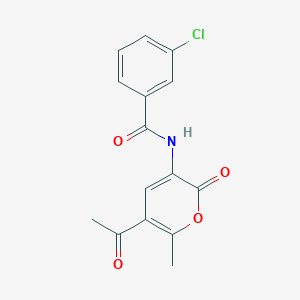

![2-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2465319.png)


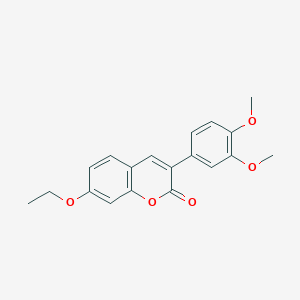
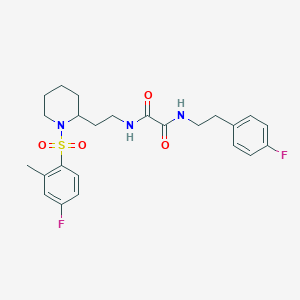

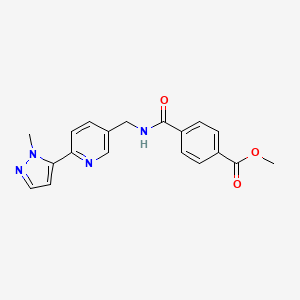
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide](/img/structure/B2465333.png)
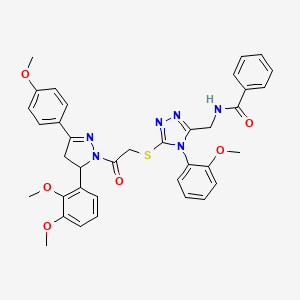
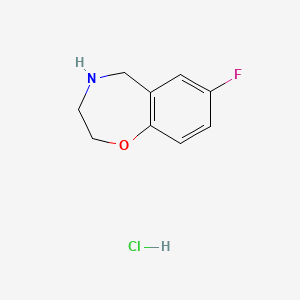
![3-((5-ethoxybenzo[d]thiazol-2-yl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one](/img/structure/B2465336.png)